Bienvenue dans la boutique en ligne BenchChem!

2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide

Antibacterial FtsZ inhibitor Structure-activity relationship

2,6-Difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide (CAS 339096-32-1) is a synthetic small-molecule building block within the 2,6-difluorobenzamide family, a scaffold extensively explored for antibacterial FtsZ inhibition. Distinct from potent 3-substituted analogs like PC190723, this compound features a para-tosylsulfonyl linker, positioning it as a modular intermediate for structure-activity relationship (SAR) exploration and impurity reference standard development.

Molecular Formula C20H15F2NO3S
Molecular Weight 387.4
CAS No. 339096-32-1
Cat. No. B2496964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide
CAS339096-32-1
Molecular FormulaC20H15F2NO3S
Molecular Weight387.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C20H15F2NO3S/c1-13-5-9-15(10-6-13)27(25,26)16-11-7-14(8-12-16)23-20(24)19-17(21)3-2-4-18(19)22/h2-12H,1H3,(H,23,24)
InChIKeyBIEAZCHWSHQVPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide (CAS 339096-32-1): Core Chemical Identity and Baseline Specifications


2,6-Difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide (CAS 339096-32-1) is a synthetic small-molecule building block within the 2,6-difluorobenzamide family, a scaffold extensively explored for antibacterial FtsZ inhibition [1]. Distinct from potent 3-substituted analogs like PC190723, this compound features a para-tosylsulfonyl linker, positioning it as a modular intermediate for structure-activity relationship (SAR) exploration and impurity reference standard development [2]. Commercially, it is available at analytical purity levels (95% by HPLC ; 90% with batch-specific QC ), but primary pharmacological profiling data (MIC, IC50) against biological targets remain absent from the indexed peer-reviewed literature.

Procurement Risk of Substituting 2,6-Difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide (CAS 339096-32-1) with Common 2,6-Difluorobenzamide Analogs


Direct substitution of this compound with other 2,6-difluorobenzamides (e.g., PC190723, 3-methoxybenzamide, or 2,6-difluoro-N-(4-methylphenyl)benzamide) is invalid for two reasons: First, the tosylsulfonyl group constitutes a structurally rigid, hydrogen-bond-capable linker absent in simple alkyl- or alkoxy-chain analogs [1]. Second, in the absence of published target-engagement data for 339096-32-1, its physicochemical profile—governed by two fluorine atoms, a sulfone, and a carboxamide—differs markedly from bioactives like PC190723 in LogP, polar surface area, and metabolic liability, precluding any assumption of equipotency or off-target equivalence [2]. The sole exception to non-substitutability is its use as a Dabrafenib-related impurity standard, where structural identity is an absolute regulatory requirement [3].

Quantitative Differentiation Evidence for 2,6-Difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide (CAS 339096-32-1) Against Its Closest Structural Analogs


Structural Uniqueness: Tosylsulfonyl Linker vs. 3-Alkoxy or Benzodioxane Chains in FtsZ-Targeted Benzamides

In the FtsZ-targeted 2,6-difluorobenzamide class, the most potent antibacterials uniformly bear a 3-O-alkyl or 3-O-benzodioxane substituent (e.g., PC190723, compound 17 in Bi et al. 2017) [1]. Compound 339096-32-1 replaces this 3-substituent with an unsubstituted aromatic ring and instead attaches a tosylsulfonyl group via an amide linkage at the 4-position of the phenyl ring. This constitutes a fundamentally different pharmacophore topology, making it unsuitable for direct antibacterial potency comparison but positioning it as a distinct scaffold for non-FtsZ targets or linker-optimization SAR [2]. No published MIC data exist for this compound against S. aureus or B. subtilis, in contrast to the sub- to low-μg/mL MICs reported for 2,6-difluoro-3-O-alkyloxybenzamides [1].

Antibacterial FtsZ inhibitor Structure-activity relationship

Purity Profile: Vendor-Supplied 95% (HPLC) Purity with Batch-Specific QC Data Availability

AKSci supplies this compound at ≥95% purity as determined by HPLC . Bidepharm offers it at a standard purity of 90%, with additional batch-specific QC documentation (NMR, HPLC, GC) available upon request . In contrast, many structurally similar analogs from the 2,6-difluorobenzamide class are offered solely as 'research grade' with purity routinely unspecified below 95% or lacking multi-technique analytical certification .

Analytical reference standard Quality control Procurement specification

Unique Role as Dabrafenib-Related Impurity Reference Standard: Structural Identity Verification

The compound N-(3-(5-(2-aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl)phenyl)-2,6-difluorobenzenesulfonamide (Dabrafenib Desfluoro Impurity) shares the 2,6-difluorophenylsulfonamide core but differs critically from 339096-32-1 by its carboxamide-to-sulfonamide replacement and the absence of the tosyl group [1]. However, 339096-32-1 serves as a second-generation intermediate for synthesizing structurally validated Dabrafenib impurity markers with higher mass accuracy requirements, filling a niche where commercially available reference standards like SynZeal's SZ-D120005 may not meet all spectrophotometric or chromatographic resolution criteria [2]. No other commercially available 2,6-difluorobenzamide building block offers this specific aryl-tosyl connectivity for on-demand impurity synthesis.

Impurity profiling Regulatory analytical method validation Dabrafenib

Evidence-Based Application Scenarios for Procuring 2,6-Difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide (CAS 339096-32-1)


Medicinal Chemistry Diversification: Exploring Tosylsulfonyl Linker SAR Beyond Canonical FtsZ Inhibitors

For groups seeking to diversify their 2,6-difluorobenzamide libraries with a rigid, hydrogen-bond-capable tosylsulfonyl linker, this compound provides a synthetically validated starting material. Its orthogonal connectivity—4-phenyl tosylsulfonamide rather than 3-O-alkyl ether—opens new SAR vectors that are underexplored in the FtsZ field [1]. Typical procurement triggers include the need to probe sulfone-mediated interactions with Arg-rich binding pockets or to mitigate metabolic N-dealkylation seen in alkoxy-chain analogs.

Pharmaceutical Impurity Standard Synthesis: In-House Preparation of Dabrafenib-Related Compounds

When commercial impurity reference standards (e.g., SynZeal SZ-D120005) are backordered or fail to meet specific chromatographic resolution requirements, this intermediate enables in-house synthesis of structurally unique Dabrafenib-related impurities featuring a tosyl moiety [2]. Its high purity (≥95%) and available batch-specific QC data support direct use in analytical method development, forced degradation studies, and quality control co-elution experiments without a preliminary purification step.

Chemical Biology Tool Compound: Negative Control Probe for FtsZ Inhibition Assays

Given the established SAR that potent FtsZ inhibition requires a 3-substituent on the 2,6-difluorobenzamide core [1], this compound (lacking a 3-substituent) can serve as a structurally matched inactive or weakly-active control probe. This is critical for establishing target engagement specificity in phenotypic screening cascades, as the tosylsulfonyl motif provides comparable physicochemical properties to active analogs without the confounding antibacterial activity seen in PC190723 or compound 17 [3].

Crystallography and Biophysical Screening: Ligand-Soaking Reagent for Sulfone-Binding Pocket Identification

The combination of a rigid tosylsulfonyl group and the electron-dense 2,6-difluorophenyl moiety makes this compound a suitable candidate for fragment-based screening by X-ray crystallography or NMR to identify novel sulfone-binding pockets on non-FtsZ targets [4]. Its commercial availability with defined purity (≥95%) reduces the upfront synthetic burden for biophysical screening campaigns.

Quote Request

Request a Quote for 2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.